N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide
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Overview
Description
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound that features a 1,2,4-triazole ring and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring.
Coupling with pyridine derivative: This involves the reaction of the chlorinated triazole with a pyridine derivative under suitable conditions, often using a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit certain enzymes, which can disrupt bacterial cell wall synthesis and lead to cell death . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another compound containing the 1,2,4-triazole ring, used as an antifungal agent.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Uniqueness
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14ClN5O3 |
---|---|
Molecular Weight |
359.77 g/mol |
IUPAC Name |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-10-4-14(23)15(6-19-10)25-7-16(24)21-12-5-11(17)2-3-13(12)22-9-18-8-20-22/h2-6,8-9H,7H2,1H3,(H,19,23)(H,21,24) |
InChI Key |
PHUPZWCXFNSVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
Origin of Product |
United States |
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